Aniline-d5 β-D-Glucuronide: A Technical Guide for Advanced Bioanalysis
Aniline-d5 β-D-Glucuronide: A Technical Guide for Advanced Bioanalysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Aniline-d5 β-D-Glucuronide, a critical stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. The document delves into its physicochemical properties, the principles of its application in isotope dilution mass spectrometry, and detailed experimental workflows for its use in quantifying aniline glucuronide in biological matrices. As the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this guide explains the causality behind experimental choices, ensuring robust and reliable data for pharmacokinetic, toxicokinetic, and biomonitoring studies. This guide is intended to serve as a vital resource for scientists in the fields of drug metabolism, toxicology, and clinical diagnostics, enabling the development and validation of high-quality bioanalytical methods.
Introduction: The Gold Standard in Aniline Metabolite Quantification
Aniline is a foundational chemical in the manufacturing of pharmaceuticals, dyes, and polymers, leading to both occupational and environmental exposure.[1] In humans, aniline is metabolized through various pathways, including N-acetylation and ring hydroxylation, with a significant portion undergoing conjugation with glucuronic acid to form Aniline β-D-Glucuronide, which is then excreted in the urine.[2] The accurate quantification of this metabolite is crucial for assessing aniline exposure and understanding its metabolic fate.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for bioanalysis due to its high sensitivity and selectivity.[3] However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[4] The most effective way to mitigate these issues is through the use of a stable isotope-labeled internal standard (SIL-IS).[5][6]
Aniline-d5 β-D-Glucuronide is the deuterated analogue of the primary aniline metabolite. Its physicochemical properties are nearly identical to the endogenous analyte, causing it to co-elute chromatographically and experience similar matrix effects and ionization efficiencies.[4] By adding a known amount of Aniline-d5 β-D-Glucuronide to samples at the beginning of the preparation process, it serves as a perfect mimic, allowing for the normalization of analytical variability and ensuring highly accurate and precise quantification based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[3][4]
Physicochemical Properties and Structure
The defining characteristic of Aniline-d5 β-D-Glucuronide is the replacement of five hydrogen atoms on the phenyl ring with deuterium. This mass shift of +5 Da allows the mass spectrometer to differentiate it from the native analyte, while its chemical behavior remains virtually identical.
Data Presentation: Core Chemical Properties
| Property | Value | Source |
| Chemical Name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-((phenyl-d5)amino)tetrahydro-2H-pyran-2-carboxylic Acid | [7] |
| Molecular Formula | C₁₂H₁₀D₅NO₆ | [3][7] |
| Molecular Weight | 274.28 g/mol | [3][7] |
| CAS Number | Not Assigned (NA) | [3][7] |
| Non-deuterated CAS | 92117-30-1 (Aniline β-D-Glucuronide) | [5] |
| Precursor CAS | 4165-61-1 (Aniline-d5) | [4] |
| Appearance | Typically a solid (specifics not published) | - |
| Storage | 2-8°C Refrigerator | [7] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous solutions. | - |
Note: Experimental physical properties such as melting point and specific solubility data for Aniline-d5 β-D-Glucuronide are not widely published. These properties are expected to be very similar to the non-deuterated analogue.
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of Aniline-d5 β-D-Glucuronide.
Synthesis and Characterization
Aniline-d5 β-D-Glucuronide is a specialized chemical typically produced via custom synthesis. While specific proprietary synthesis routes are not public, the general approaches involve either enzymatic or chemical methods.
-
Enzymatic Synthesis: This method utilizes UDP-glucuronosyltransferase (UGT) enzymes, often from microbial or mammalian liver microsome preparations, to catalyze the conjugation of glucuronic acid to the Aniline-d5 precursor. This biomimetic approach ensures the correct stereochemistry of the β-glucuronide linkage.[8]
-
Chemical Synthesis: Chemical synthesis provides a route for larger-scale production. This often involves protecting the hydroxyl and carboxyl groups of a glucuronic acid donor molecule, followed by a coupling reaction with Aniline-d5, and subsequent deprotection steps.[9] The Koenigs-Knorr reaction or methods using trichloroacetimidate donors are common strategies for forming the glycosidic bond.[9]
The synthesis of the Aniline-d5 precursor itself can be achieved through methods such as the reduction of nitrobenzene-d5 or by amination of bromobenzene-d5.[10]
Characterization and Quality Control: The identity, purity, and isotopic enrichment of Aniline-d5 β-D-Glucuronide are confirmed using a suite of analytical techniques:
-
Mass Spectrometry (MS): To confirm the correct molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
For its intended use, the isotopic purity should be high (typically ≥98 atom % D) to minimize any contribution of the unlabeled analyte from the internal standard solution.[6]
Application in Quantitative Bioanalysis: A Workflow
The primary application of Aniline-d5 β-D-Glucuronide is as an internal standard for the quantification of Aniline β-D-Glucuronide in biological matrices like urine or plasma.
Principle of Stable Isotope Dilution Analysis (SIDA)
The core principle of SIDA is that the SIL-IS and the analyte behave identically during sample processing and analysis.[2] Any loss of the analyte during extraction will be accompanied by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the MS signal due to matrix components will affect both the analyte and the SIL-IS equally. Therefore, the ratio of the analyte's MS response to the SIL-IS's MS response remains constant and is directly proportional to the analyte's concentration. This ratiometric measurement provides a highly accurate and precise result, which is a cornerstone of modern bioanalytical method validation as per regulatory guidelines.[6]
Experimental Protocol: Quantification of Aniline Glucuronide in Human Urine
This protocol provides a representative workflow for the analysis of Aniline β-D-Glucuronide in urine using LC-MS/MS.
1. Materials and Reagents:
-
Aniline β-D-Glucuronide (analyte) and Aniline-d5 β-D-Glucuronide (Internal Standard, IS)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Human urine (blank, for calibrators and QCs)
-
Microcentrifuge tubes, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working solutions. Spike these into blank human urine to create a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, mid, high).
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase or a suitable solvent.
3. Sample Preparation (Dilute-and-Shoot):
-
Rationale: Urine is a relatively clean matrix for glucuronide analysis, often allowing for a simple "dilute-and-shoot" approach, which minimizes sample manipulation and potential for analyte loss.
-
Procedure:
-
To 50 µL of urine sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 50 µL of the IS working solution.
-
Add 400 µL of LC-MS grade water with 0.1% formic acid.
-
Vortex to mix thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
4. LC-MS/MS Analysis:
-
Rationale: A reversed-phase C18 column provides good retention for the moderately polar glucuronide conjugate. A gradient elution is used to efficiently separate the analyte from matrix components and ensure a sharp peak shape. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Injection Volume: 5 µL
-
-
MS System:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Rationale: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). For Aniline Glucuronide, a common fragmentation is the loss of the glucuronic acid moiety (176 Da). The d5-label on the aniline ring does not typically alter the fragmentation pathway, but shifts the precursor and product ion masses by 5 Da.
-
-
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| Aniline β-D-Glucuronide | 270.1 | 94.1 (Aniline fragment) | Optimized (e.g., 20-30) |
| Aniline-d5 β-D-Glucuronide (IS) | 275.1 | 99.1 (Aniline-d5 fragment) | Optimized (e.g., 20-30) |
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the unknown samples from the calibration curve.
Mandatory Visualization: Bioanalytical Workflow
Caption: Workflow for quantification using Aniline-d5 β-D-Glucuronide.
Metabolic Context: The Glucuronidation Pathway
Glucuronidation is a major Phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, primarily in the liver.[7] For aniline, metabolic activation can lead to the formation of reactive intermediates. Glucuronidation is a detoxification pathway that conjugates glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the aniline molecule, resulting in the formation of the stable, water-soluble Aniline β-D-Glucuronide.
Mandatory Visualization: Aniline Metabolism
Caption: Simplified metabolic pathway of aniline glucuronidation.
Conclusion
Aniline-d5 β-D-Glucuronide is an indispensable tool for the accurate and precise quantification of aniline exposure through biomonitoring. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods embodies the gold standard in bioanalysis, effectively compensating for analytical variability and matrix effects.[2][4] This guide provides the fundamental chemical properties, a representative analytical workflow, and the metabolic context necessary for researchers and drug development professionals to implement robust and reliable analytical methods. By understanding the principles behind its application and the specifics of the analytical methodology, scientists can generate high-quality data that is essential for regulatory submissions and critical decision-making in toxicology and pharmacology.
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